Enrofloxacin D5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enrofloxacin D5 Hydrochloride is a deuterated form of enrofloxacin, a synthetic chemotherapeutic agent from the fluoroquinolone family. It is primarily used as an analytical standard in various scientific research applications. The compound is known for its broad-spectrum antibacterial activity and is commonly used in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Enrofloxacin D5 Hydrochloride involves the incorporation of deuterium atoms into the enrofloxacin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 1-cyclopropyl-7-(4-ethyl-d5-1-piperazinyl)-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.
Deuteration: Deuterium atoms are introduced into the ethyl group of the piperazine ring using deuterated reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated enrofloxacin with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the deuterated intermediate.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and stability.
Chemical Reactions Analysis
Types of Reactions
Enrofloxacin D5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Substitution reactions can occur at the piperazine ring or the quinolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of enrofloxacin, which can be used for further research and development .
Scientific Research Applications
Enrofloxacin D5 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in chromatography and mass spectrometry.
Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug behavior in biological systems.
Industry: Applied in the quality control of veterinary pharmaceuticals
Mechanism of Action
Enrofloxacin D5 Hydrochloride exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets include the DNA gyrase and topoisomerase IV enzymes, and the pathways involved are related to DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin D8 Hydrochloride: Another deuterated fluoroquinolone used as an analytical standard.
Norfloxacin D5: A deuterated form of norfloxacin, also used in analytical applications.
Uniqueness
Enrofloxacin D5 Hydrochloride is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry analysis. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in various analytical techniques .
Properties
CAS No. |
2733718-29-9 |
---|---|
Molecular Formula |
C19H23ClFN3O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12;/h9-12H,2-8H2,1H3,(H,25,26);1H/i1D3,2D2; |
InChI Key |
PZJWYUDBXNNVLZ-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.